![molecular formula C15H18N4O B2855991 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide CAS No. 1797814-88-0](/img/structure/B2855991.png)
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, also known as DMXAA, is a small molecule with potential anti-tumor activity. It was first identified in the 1980s as a compound with anti-inflammatory properties, but subsequent research revealed its ability to induce tumor necrosis and inhibit tumor growth.
Wirkmechanismus
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK and the Angiopoietin-1 receptor . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and immune responses.
Mode of Action
This interaction can lead to changes in the conformation of the target proteins, altering their function and impacting downstream signaling pathways .
Biochemical Pathways
For instance, the Tyrosine-protein kinase SYK is involved in the B-cell receptor signaling pathway, which plays a critical role in the immune response .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, modulation of the Tyrosine-protein kinase SYK could impact B-cell activation and proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is its potential anti-tumor activity, which makes it a promising candidate for cancer treatment. However, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different cancer types. Additionally, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been shown to have limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide research. One area of focus is the development of more effective synthesis methods to improve its solubility and bioavailability. Another area of focus is the investigation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action and to identify the specific cancer types that are most responsive to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide treatment.
Synthesemethoden
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(dimethylamino)pyrimidine-4-carbaldehyde. The final product is obtained through a reduction process using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has also been investigated for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDABVYKMSYFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.